5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)pyridine
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)pyridine is a complex organic compound that features a boronate ester and a trifluoromethyl-substituted piperidine moiety
Preparation Methods
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)pyridine typically involves multiple steps. One common synthetic route includes the formation of the boronate ester through a reaction between a pyridine derivative and a boronic acid or boronic ester. The trifluoromethylpiperidine moiety is then introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis techniques and high-throughput screening.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the piperidine moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronate ester can form reversible covalent bonds with hydroxyl groups on enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other boronate esters and trifluoromethyl-substituted piperidines. Compared to these compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)pyridine is unique due to its combination of both functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF3N2O2/c1-15(2)16(3,4)25-18(24-15)13-5-6-14(22-11-13)23-9-7-12(8-10-23)17(19,20)21/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBNNPUZXHAFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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